molecular formula C16H21N3O3S B5119711 12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one

12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one

Cat. No.: B5119711
M. Wt: 335.4 g/mol
InChI Key: XRZIVJGHPNKFGE-UHFFFAOYSA-N
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Description

12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),10-trien-16-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently cyclized to form the tetracyclic core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .

Scientific Research Applications

12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects or other biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable in certain applications, such as targeted drug development and specialized industrial processes .

Properties

IUPAC Name

12-(2-hydroxyethyl)-4,4,13-trimethyl-5-oxa-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-9-7-19-14(21)12-10-6-16(2,3)22-8-11(10)23-13(12)17-15(19)18(9)4-5-20/h9,20H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZIVJGHPNKFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=O)C3=C(N=C2N1CCO)SC4=C3CC(OC4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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